(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenol, pyrido[1,2-a]pyrimidine derivatives, and cyanoacetic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the replacement of the chlorophenoxy group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can be used in assays to investigate its effects on biological systems.
Medicine
In medicinal chemistry, (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE may be explored for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Heparinoid: A compound with similar biological activity but different chemical structure.
Uniqueness
(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C23H19ClN4O4/c24-16-6-8-17(9-7-16)32-22-19(23(30)28-10-2-1-5-20(28)27-22)12-15(13-25)21(29)26-14-18-4-3-11-31-18/h1-2,5-10,12,18H,3-4,11,14H2,(H,26,29)/b15-12+ |
InChI Key |
UZZHDKOATJKBAH-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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